

PKR-IN-C16: A Deep Dive into its Role in Innate Immunity

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Compound of Interest

Compound Name: *PKR-IN-C16*

Cat. No.: *B1668176*

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A Technical Guide for Researchers and Drug Development Professionals

The imidazolo-oxindole compound, **PKR-IN-C16** (also known as C16 or imoxin), has emerged as a potent and specific inhibitor of the double-stranded RNA-dependent protein kinase (PKR). [1][2] Initially recognized for its role in the host antiviral response, PKR is now understood to be a critical regulator of broader innate immune and inflammatory signaling pathways.[3][4] This guide provides an in-depth technical overview of **PKR-IN-C16**, its mechanism of action, and its significant implications for innate immunity, tailored for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

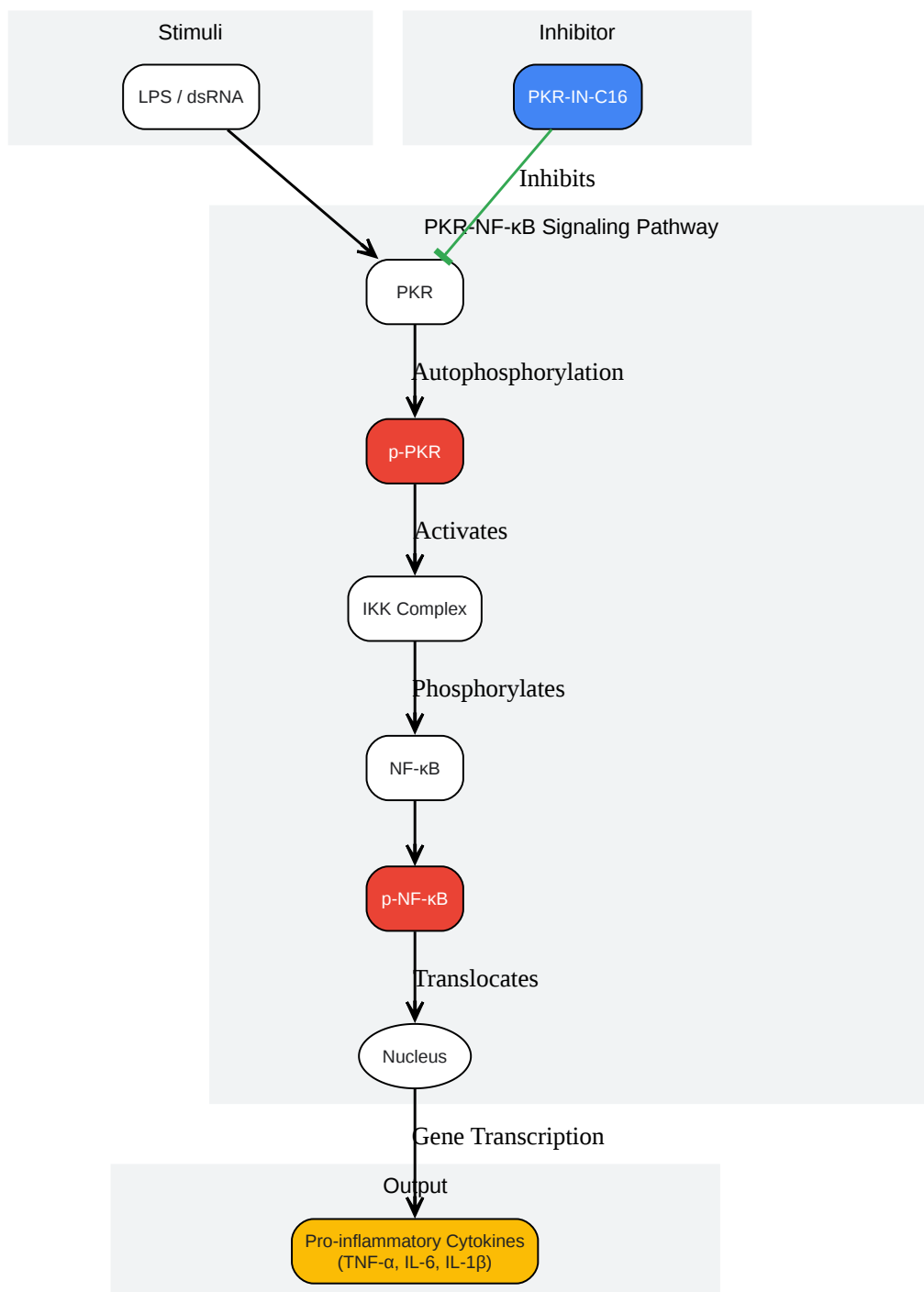
PKR-IN-C16 is an ATP-binding site-directed small molecule inhibitor that effectively suppresses the autophosphorylation and subsequent activation of PKR.[4][5] The activation of PKR is a key event in response to various stimuli, including viral double-stranded RNA (dsRNA), bacterial components like lipopolysaccharide (LPS), and inflammatory cytokines.[3][6] Once activated, PKR phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2 α), leading to a transient suppression of global protein synthesis, a primary antiviral strategy.[3][6] However, activated PKR also triggers diverse downstream signaling cascades that are pivotal in the innate immune response.

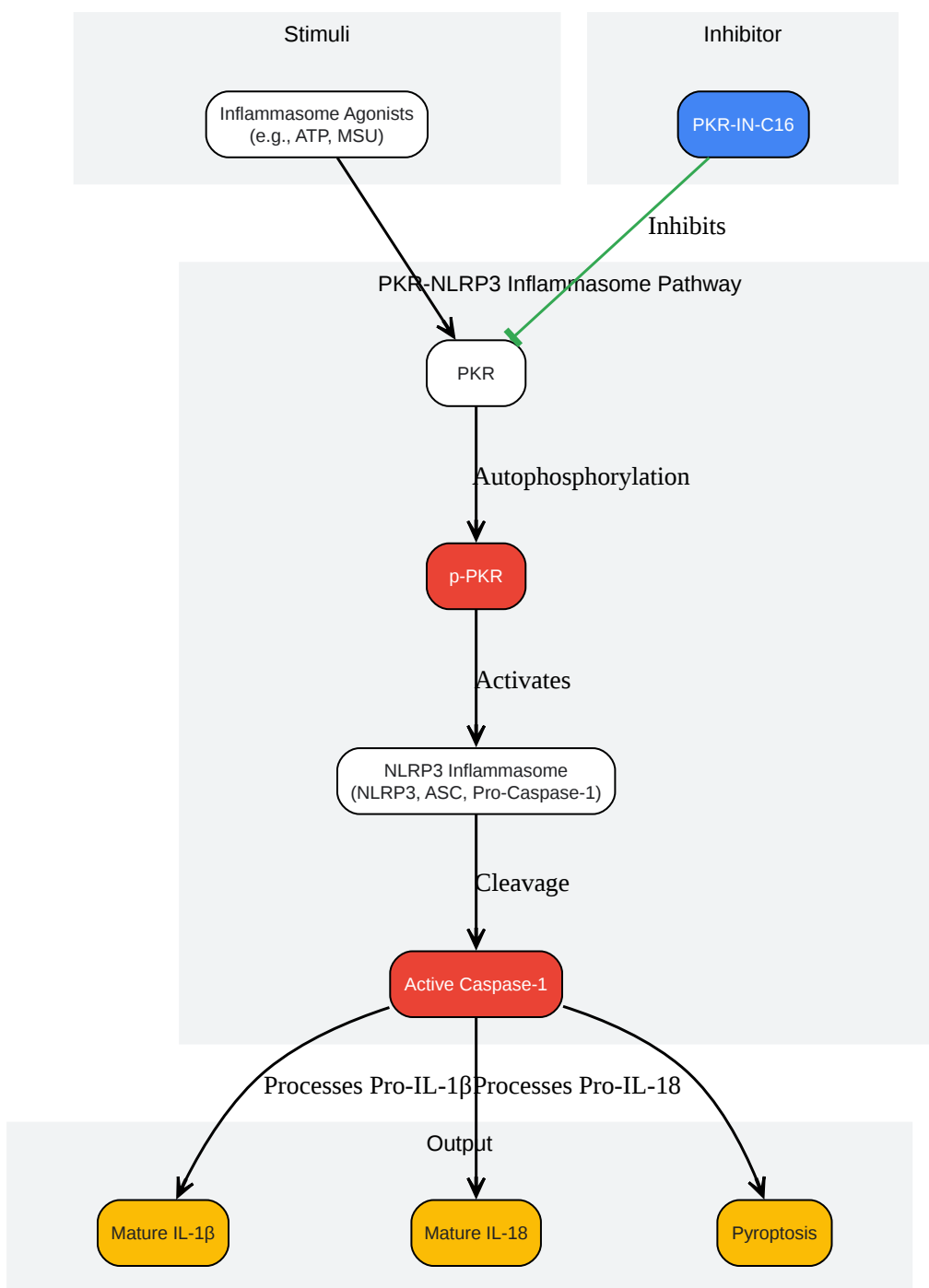
Modulation of Key Innate Immunity Signaling Pathways

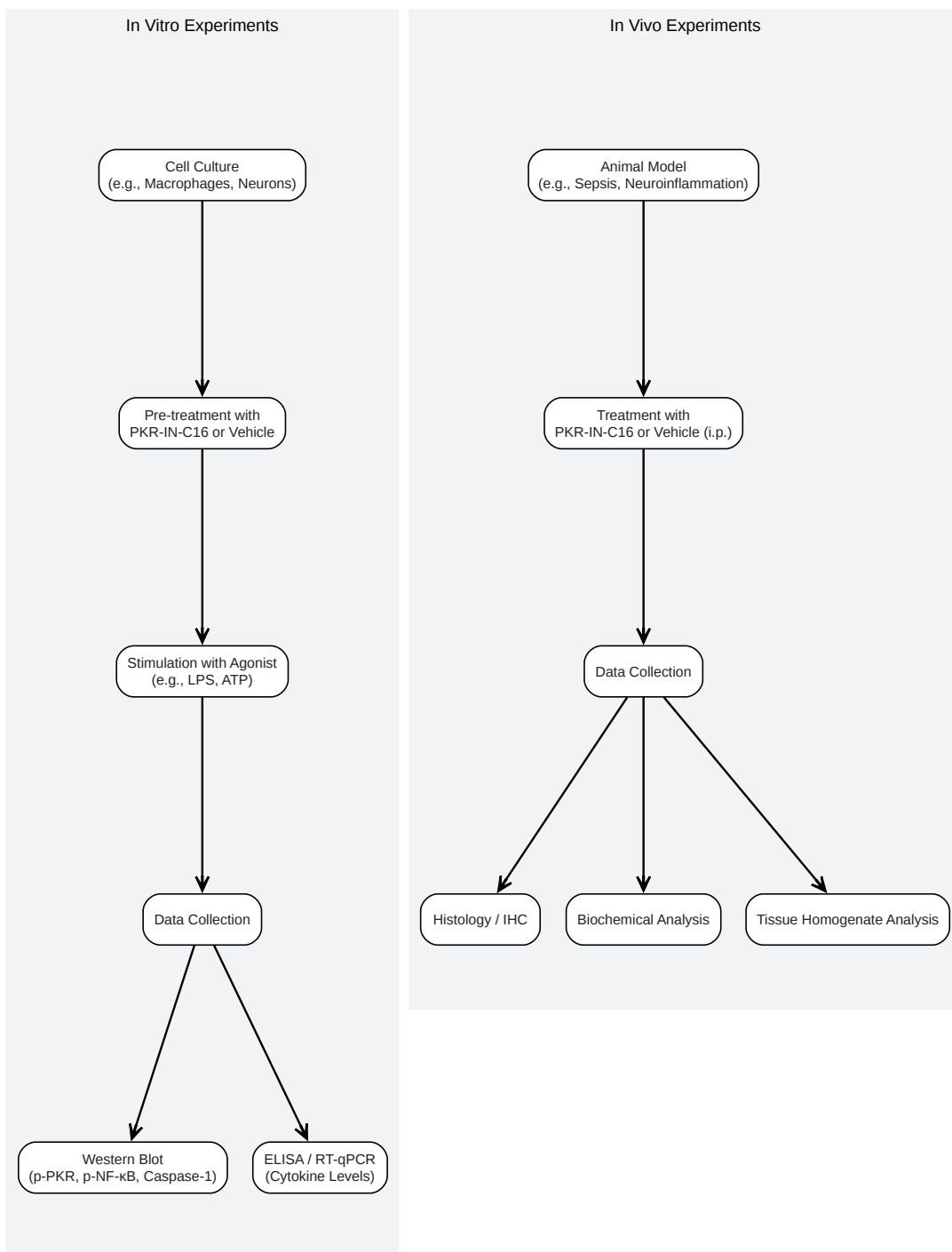
PKR-IN-C16 exerts its profound effects on innate immunity primarily through the modulation of two central signaling pathways: the NF- κ B pathway and the NLRP3 inflammasome pathway.

Inhibition of the NF- κ B Signaling Pathway

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF- κ B) is a master regulator of pro-inflammatory gene expression.[4][7] Activated PKR can directly interact with the IKK complex, a key kinase in the NF- κ B pathway, leading to NF- κ B activation and the subsequent transcription of genes encoding pro-inflammatory cytokines such as TNF- α , IL-6, and IL-1 β . [3][7] By inhibiting PKR activation, **PKR-IN-C16** effectively prevents the phosphorylation and activation of NF- κ B, thereby downregulating the expression of these critical inflammatory mediators.[3][7] This has been demonstrated in various models, including sepsis-induced acute kidney injury and neuroinflammation.[3][7]







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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF- κ B and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epac1 inhibits PKR to reduce NLRP3 inflammasome proteins in retinal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PKR Activation Favors Infectious Pancreatic Necrosis Virus Replication in Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
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